Lipophilicity (Log D) Reduction: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole Scaffold
A systematic matched-pair analysis of the AstraZeneca compound collection reveals that 1,3,4-oxadiazole regioisomers consistently exhibit approximately one order of magnitude lower lipophilicity (log D) compared to their 1,2,4-oxadiazole counterparts [1]. For Ethyl 1,2,4-oxadiazole-3-carboxylate specifically, the calculated log D (pH 7.4) is 0.47, whereas the 1,3,4-oxadiazole regioisomer (Ethyl 1,3,4-oxadiazole-2-carboxylate, CAS 35566-59-3) is predicted to exhibit a log D approximately 1.2 log units lower [2].
| Evidence Dimension | Lipophilicity (log D at pH 7.4) |
|---|---|
| Target Compound Data | 0.47 (calculated) |
| Comparator Or Baseline | Ethyl 1,3,4-oxadiazole-2-carboxylate (predicted log D ~ -0.73 to -1.0) |
| Quantified Difference | Approximately 1.2 log units (order of magnitude) higher for 1,2,4-oxadiazole |
| Conditions | Matched molecular pair analysis; calculated log D values (pH 7.4) |
Why This Matters
Higher lipophilicity may be advantageous for CNS penetration or target engagement in hydrophobic binding pockets, but may also correlate with increased metabolic liability and hERG risk—a critical factor in lead optimization decisions.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55, 1817-1830. View Source
- [2] Chembase. Ethyl 1,2,4-oxadiazole-3-carboxylate (CAS 39512-59-9): Calculated Properties. View Source
